![molecular formula C14H18N2O4 B12299893 Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-](/img/structure/B12299893.png)
Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-
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Overview
Description
Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a nitrophenyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl (1R,2S)-2-(4-nitrophenyl)cyclopropylcarbamate as a starting material . The reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base, with the reaction mixture being cooled to a temperature between 8-10°C . The reaction proceeds with the addition of di-tert-butyl dicarbonate, followed by stirring under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitrocyclopropyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
Carbamic acid derivatives are integral in drug design and medicinal chemistry due to their bioactive properties:
- Anticancer Agents : Certain carbamate derivatives have shown promise as anticancer agents through mechanisms involving cell cycle arrest and apoptosis.
- Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties of carbamates, making them effective against various pathogens .
- Enzyme Inhibitors : Carbamates are utilized as enzyme inhibitors in biochemical assays, providing insights into enzyme mechanisms and potential therapeutic targets.
Case Studies
Several studies highlight the utility of carbamic acid derivatives:
- Synthesis of Anticancer Compounds :
- Development of Antimicrobial Agents :
- Use in Peptide Chemistry :
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropyl group can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1R,2S)-2-(4-nitrophenyl)cyclopropylcarbamate: A closely related compound with similar structural features.
Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester: Another carbamate derivative with different substituents.
Uniqueness
Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- is unique due to its combination of a cyclopropyl group and a nitrophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Biological Activity
Carbamic acid derivatives play a significant role in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans- (CAS No. 144226-16-4) is particularly notable for its potential applications in drug design and therapeutic interventions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C13H18N2O4
- Molecular Weight: 266.29 g/mol
- Structural Characteristics: The compound features a cyclopropyl group and a nitrophenyl moiety, which are critical for its biological activity.
The biological activity of carbamic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:
- Enzyme Inhibition: Carbamates are known to inhibit certain enzymes by forming covalent bonds with active site residues. This can lead to altered metabolic pathways.
- Receptor Modulation: The nitrophenyl group may facilitate binding to specific receptors, influencing signal transduction pathways associated with various physiological responses.
Biological Activity Overview
The following table summarizes the key biological activities associated with Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-:
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity:
- Antibacterial Properties:
- Neuroprotective Effects:
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17) |
InChI Key |
UGSCSKRTIHHWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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